REACTION_SMILES
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[Al+3:25].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:14][Si:15]([N-:18][Si:16]([CH3:17])([CH3:19])[CH3:20])([CH3:21])[CH3:22].[CH3:35][CH2:36][O:37][CH2:38][CH3:39].[Cl:1][c:2]1[cH:3][c:4]([CH:12]=[O:13])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11]1.[H-:24].[H-:27].[H-:28].[H-:29].[Li+:23].[Li+:26]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:12][NH2:18])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Cl)cc2ccccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li+]
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Name
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|
Type
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product
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Smiles
|
NCc1cc(Cl)cc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |